4-(tert-Butyl)-3-sulfobenzoic acid

Catalog No.
S12573221
CAS No.
M.F
C11H14O5S
M. Wt
258.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(tert-Butyl)-3-sulfobenzoic acid

Product Name

4-(tert-Butyl)-3-sulfobenzoic acid

IUPAC Name

4-tert-butyl-3-sulfobenzoic acid

Molecular Formula

C11H14O5S

Molecular Weight

258.29 g/mol

InChI

InChI=1S/C11H14O5S/c1-11(2,3)8-5-4-7(10(12)13)6-9(8)17(14,15)16/h4-6H,1-3H3,(H,12,13)(H,14,15,16)

InChI Key

OBJZBBNHVWGOCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)O

4-(tert-Butyl)-3-sulfobenzoic acid is an aromatic sulfonic acid characterized by the presence of a tert-butyl group and a sulfonic acid functional group attached to a benzoic acid framework. Its chemical formula is C14H22O4SC_{14}H_{22}O_4S and it has a molecular weight of 286.39 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and materials science due to its unique structural attributes that influence its reactivity and solubility properties .

Typical of aromatic sulfonic acids, including:

  • Nucleophilic Substitution Reactions: The sulfonic acid group can facilitate nucleophilic substitutions at the aromatic ring, allowing for the introduction of various substituents.
  • Esterification: It can react with alcohols to form esters, which are useful in synthesizing more complex organic molecules.
  • Salt Formation: The acidic nature of the sulfonic group allows it to form salts with bases, which can be utilized in various applications, including catalysis and as intermediates in organic synthesis .

Several synthesis methods have been reported for 4-(tert-Butyl)-3-sulfobenzoic acid:

  • Direct Sulfonation: The tert-butyl group can be introduced onto a benzoic acid derivative through electrophilic aromatic substitution using sulfur trioxide or chlorosulfonic acid.
  • Functional Group Modification: Starting from commercially available benzoic acids, tert-butyl groups can be introduced using tert-butyl chloride in the presence of a base under controlled conditions .
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps where intermediates are transformed through various reactions such as Friedel-Crafts acylation followed by sulfonation .

4-(tert-Butyl)-3-sulfobenzoic acid finds applications in several areas:

  • Organic Synthesis: As a versatile building block in the synthesis of more complex organic molecules.
  • Polymer Chemistry: It can be used to modify polymers, enhancing their properties such as solubility and thermal stability.
  • Catalysis: Its acidic properties make it a potential candidate for use as a catalyst or catalyst modifier in various

Interaction studies involving 4-(tert-Butyl)-3-sulfobenzoic acid focus on its reactivity with other chemical species. For instance, its ability to form complexes with metals or react with amino groups in materials science applications has been explored. These interactions can lead to the formation of metal-organic frameworks or enhance the catalytic properties of materials used in various reactions .

Several compounds share structural similarities with 4-(tert-Butyl)-3-sulfobenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
2-Hydroxy-5-sulfobenzoic acidHydroxy group at position 2Exhibits different solubility properties
Sodium 4-hydroxybenzenesulfonateHydroxy group instead of tert-butylWater-soluble salt form
Sodium 6-hydroxynaphthalene-2-sulfonateNaphthalene ring structureDifferent aromatic system
Sodium 4-Amino-5-hydroxy-2,7-naphthalenedisulfonateContains amino groupPotentially more reactive due to amino group
2-Hydroxybenzenesulfonic acidHydroxylated benzene sulfonateLacks tert-butyl substituent

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

258.05619472 g/mol

Monoisotopic Mass

258.05619472 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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